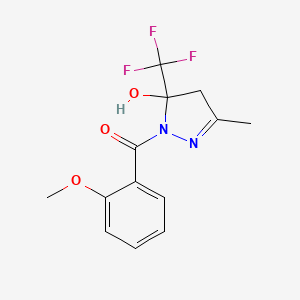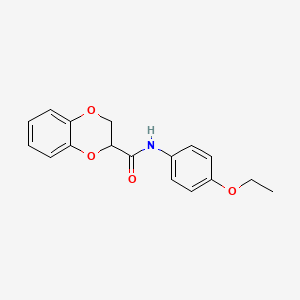![molecular formula C20H23N3O6S B4885596 ethyl 5-ethyl-2-{[2-(4-morpholinyl)-5-nitrobenzoyl]amino}-3-thiophenecarboxylate](/img/structure/B4885596.png)
ethyl 5-ethyl-2-{[2-(4-morpholinyl)-5-nitrobenzoyl]amino}-3-thiophenecarboxylate
Vue d'ensemble
Description
Ethyl 5-ethyl-2-{[2-(4-morpholinyl)-5-nitrobenzoyl]amino}-3-thiophenecarboxylate, also known as EMT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. EMT is a small molecule inhibitor that targets a specific protein called MTH1, which is involved in maintaining the redox balance in cells.
Applications De Recherche Scientifique
Ethyl 5-ethyl-2-{[2-(4-morpholinyl)-5-nitrobenzoyl]amino}-3-thiophenecarboxylate has been extensively studied for its potential applications in cancer therapy. MTH1 is overexpressed in many types of cancer, and its inhibition has been shown to induce oxidative stress and DNA damage in cancer cells, leading to cell death. This compound has been shown to have potent antitumor activity in preclinical models of various types of cancer, including melanoma, lung cancer, and colorectal cancer. In addition, this compound has also been studied for its potential applications in neurodegenerative diseases, as MTH1 has been implicated in the pathogenesis of Alzheimer's disease and Parkinson's disease.
Mécanisme D'action
Ethyl 5-ethyl-2-{[2-(4-morpholinyl)-5-nitrobenzoyl]amino}-3-thiophenecarboxylate binds to the active site of MTH1 and inhibits its enzymatic activity, leading to the accumulation of oxidized nucleotides in cells. The accumulation of oxidized nucleotides induces DNA damage and activates the DNA damage response pathway, leading to cell death. This compound has been shown to be highly selective for MTH1, with minimal off-target effects on other proteins.
Biochemical and Physiological Effects:
This compound has been shown to induce oxidative stress and DNA damage in cancer cells, leading to apoptosis. In addition, this compound has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. However, this compound has also been shown to have some toxic effects on normal cells, such as hematopoietic stem cells and fibroblasts, which may limit its clinical applications.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 5-ethyl-2-{[2-(4-morpholinyl)-5-nitrobenzoyl]amino}-3-thiophenecarboxylate is a potent and selective inhibitor of MTH1, making it a valuable tool for studying the role of MTH1 in cellular processes. This compound has been used in a variety of in vitro and in vivo experiments to investigate the effects of MTH1 inhibition on cancer cells and normal cells. However, this compound has some limitations in terms of its solubility and stability, which may affect its efficacy in some experiments.
Orientations Futures
There are several future directions for research on ethyl 5-ethyl-2-{[2-(4-morpholinyl)-5-nitrobenzoyl]amino}-3-thiophenecarboxylate and MTH1 inhibition. One area of interest is the development of more potent and selective MTH1 inhibitors with improved pharmacokinetic properties. Another area of interest is the investigation of the role of MTH1 in other diseases, such as inflammation and metabolic disorders. In addition, the combination of MTH1 inhibitors with other anticancer therapies, such as chemotherapy and immunotherapy, is also an area of active research. Overall, this compound and MTH1 inhibition hold great promise for the development of novel cancer therapies and the treatment of other diseases.
Propriétés
IUPAC Name |
ethyl 5-ethyl-2-[(2-morpholin-4-yl-5-nitrobenzoyl)amino]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O6S/c1-3-14-12-16(20(25)29-4-2)19(30-14)21-18(24)15-11-13(23(26)27)5-6-17(15)22-7-9-28-10-8-22/h5-6,11-12H,3-4,7-10H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXXUMRMWBPHXIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(S1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N3CCOCC3)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(4-bromophenyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone](/img/structure/B4885515.png)
![4-{[(2-chloro-3-pyridinyl)amino]sulfonyl}-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B4885516.png)


![1-[(5-chloro-2-methoxyphenyl)sulfonyl]-2-pyrrolidinone](/img/structure/B4885530.png)

![3-chloro-N-{4-[(cyclohexylamino)sulfonyl]phenyl}benzamide](/img/structure/B4885554.png)
![5-bromo-3-[3-(3-chlorophenyl)-2-oxo-4-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B4885562.png)
![N-[3-(1-piperidinylcarbonyl)phenyl]cyclohexanecarboxamide](/img/structure/B4885566.png)
![N-1,3-benzodioxol-5-yl-2-(1,5,7-trimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B4885572.png)
![1-{2-[(1-acetyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-4-(2-methoxyethyl)piperazine](/img/structure/B4885578.png)
![5-{3-[(2-fluorobenzyl)oxy]-4-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4885586.png)

![5-chloro-2-(methylthio)-N-{5-[(3-phenyl-2-propen-1-yl)thio]-1,3,4-thiadiazol-2-yl}-4-pyrimidinecarboxamide](/img/structure/B4885602.png)